molecular formula C6H18KNSi2 B107710 Potassium bis(trimethylsilyl)amide CAS No. 40949-94-8

Potassium bis(trimethylsilyl)amide

Cat. No. B107710
CAS RN: 40949-94-8
M. Wt: 199.48 g/mol
InChI Key: IUBQJLUDMLPAGT-UHFFFAOYSA-N
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Description

Potassium bis(trimethylsilyl)amide is a chemical compound that has been utilized in various synthetic processes due to its reactivity and utility as a strong non-nucleophilic base. It is commercially available and has been shown to be an efficient alternative to transition metal complexes in catalytic syntheses .

Synthesis Analysis

The synthesis of bis(trimethylsilyl)amides of alkaline-earth metals, which are related to potassium bis(trimethylsilyl)amide, can be achieved through a transmetalation reaction from bis[bis(trimethylsilyl)amido] tin (II) in common organic solvents. This process yields high-purity products and can form ether adducts when performed in specific solvents like 1,2-dimethoxyethane .

Molecular Structure Analysis

The molecular structure of related bis(trimethylsilyl)amides can vary depending on the metal and the conditions. For example, the alkaline-earth-metal diamides without complexating reagents tend to be dimeric in solvents such as benzene and toluene . Additionally, the reaction of hypersilyl potassium with rare-earth metal bis(trimethylsilyl)amides can lead to products with varying coordination numbers, as seen with a three-coordinate ytterbium atom in one of the addition products .

Chemical Reactions Analysis

Potassium bis(trimethylsilyl)amide has been shown to mediate the dealkynative coupling of amines with bis(trimethylsilyl)acetylene, demonstrating its role in silicon-nitrogen bond formation. This reaction exhibits high chemoselectivity and a broad substrate scope, indicating the versatility of potassium bis(trimethylsilyl)amide in chemical synthesis . Furthermore, reactions with rare-earth metal bis(trimethylsilyl)amides can result in either addition or peripheral deprotonation, depending on the specific reactants and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to potassium bis(trimethylsilyl)amide have been characterized using various techniques, including melting point determination, elemental analysis, infrared spectroscopy, and X-ray crystallography. NMR spectroscopy has also been employed for selected species to gain insights into the nature of bonding within these compounds . The reactivity and stability of these compounds can be influenced by their molecular structure and the nature of the metal involved.

Scientific Research Applications

Transition Metal-Free Catalytic C−H Silylation

  • KHMDS serves as an efficient catalyst for the C−H silylation of several terminal alkynes, including pharmaceuticals. This method provides a sustainable alternative to existing synthetic solutions by facilitating the synthesis of silylacetylenes under mild conditions (Kuciński & Hreczycho, 2022).

Silicon-Nitrogen Bond Formation

  • It's an alternative to transition metal complexes in the catalytic synthesis of silylamines. KHMDS mediates N-H/Si-C dealkynative coupling, offering a user-friendly main-group catalysis with wide substrate scope and high chemoselectivity (Kuciński & Hreczycho, 2022).

Diastereoselective Aldol Reaction

  • In organic synthesis, KHMDS promotes the aldol reaction of N-tert-butanesulfinyl imidates, yielding anti-aldol adducts in high yields with excellent diastereoselectivities (Li et al., 2017).

Inorganic Synthesis and Interaction Studies

  • KHMDS has been studied for its interactions in the solution phase, especially in the formation of complexes like Ca[N(SiMe3)2]2, which have important implications in inorganic synthesis (Johns, Chmely & Hanusa, 2009).

Silylative Cyclopropanation

  • It mediates the cyclopropanation of allyl phosphates with silylboronates, indicating the involvement of a silylpotassium species as the active nucleophilic component (Shintani, Fujie, Takeda & Nozaki, 2014).

Catalysis in Synthesis of Unsymmetrical Diaminoboranes

  • Heavier group 2 bis(trimethylsilyl)amides, including KHMDS, are used as catalysts for forming unsymmetrical diaminoboranes, suggesting a metal-centred elimination-insertion-elimination mechanism (Bellham, Hill, Kociok‐Köhn & Liptrot, 2013).

Intramolecular Alkene Hydroaminations

  • Bis(trimethylsilyl) amides like KHMDS are effective catalysts for intramolecular alkene hydroaminations, demonstrating a stepwise, highly stereocontrolled cyclization process (Kim, Livinghouse & Bercaw, 2001).

Safety And Hazards

Potassium bis(trimethylsilyl)amide is classified as hazardous. It is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

potassium;bis(trimethylsilyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.K/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQJLUDMLPAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18KNSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390655
Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium bis(trimethylsilyl)amide

CAS RN

40949-94-8
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Record name Potassium bis(trimethylsilyl)amide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, potassium salt (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium bis(trimethylsilyl)amide
Reactant of Route 2
Potassium bis(trimethylsilyl)amide

Citations

For This Compound
4,100
Citations
PG Williard, MA Nichols - Journal of the American Chemical …, 1991 - ACS Publications
Structural characterization of mixed alkali metal bis(trimethylsilyl)amide bases Page 1 J. Am. Chem. Soc. 1991, 113, 9671-9673 9671 CONE PINCHED-CONE Figure 1. Stylized …
Number of citations: 59 pubs.acs.org
AM Domingos, GM Sheldrick - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
K (C4HsO2) zN [Si (CH3) 3] 2, tetragonal, a= b= 11" 46 (1), c= 17.55 (2) A, U= 2305 A3, Z= 4, Dx= 1.08 g cm-3. The space group is P41212 or its enantio-morph P43212 from systematic …
Number of citations: 55 scripts.iucr.org
J Åhman, P Somfai - Synthetic communications, 1995 - Taylor & Francis
An Efficient Preparation of Potassium Bis (Trimethylsilyl) Amide (KHMDS) Page 1 SYNTHETIC COMMUNICATIONS, 25(15), 2301-2303 (1995) AN EFFICIENT …
Number of citations: 22 www.tandfonline.com
AM Johns, SC Chmely, TP Hanusa - Inorganic chemistry, 2009 - ACS Publications
Ca[N(SiMe 3 ) 2 ] 2 (1) is isolated in nearly quantitative yield from the room temperature reaction of Ca(CH 2 Ph) 2 (THF) and HN(SiMe 3 ) 2 in toluene. A commonly used preparation of …
Number of citations: 50 pubs.acs.org
S Krieck, P Schüler, H Görls, M Westerhausen - Dalton Transactions, 2018 - pubs.rsc.org
Rubidium bis(trimethylsilyl)amide (rubidium hexamethyldisilazanide, Rb(hmds)) is accessible on a large scale with excellent yields via a magnetite-catalyzed metalation of …
Number of citations: 16 pubs.rsc.org
A Koch, H Görls, S Krieck, M Westerhausen - Dalton Transactions, 2017 - pubs.rsc.org
Lithiation of HN(SiMe3)2 in hexane and crystallization in the presence of 2,2,5,5-tetramethyltetrahydrofuran (Me4THF) allows the isolation of crystalline tetrameric [LiN(SiMe3)2]4 (1) …
Number of citations: 20 pubs.rsc.org
RNR Broomhall-Dillard, RG Gordon, VA Wagner - hwpi.harvard.edu
The first volatile, liquid compounds of alkali metals were synthesized and used for the CVD of materials containing alkali metals. Amides of the type MNR'(siMeR") and MN (SiMeR").[M= …
Number of citations: 2 hwpi.harvard.edu
RK Kottalanka, K Naktode, S Anga… - Phosphorus, Sulfur, and …, 2014 - Taylor & Francis
We report the syntheses and structures of homoleptic diphenylphosphinothioicamido potassium and barium complexes of the molecular formula [{K(THF) 2 Ph 2 P(S)N(CHPh 2 )} 2 ] (2)] …
Number of citations: 9 www.tandfonline.com
M Westerhausen - Coordination chemistry reviews, 1998 - Elsevier
Due to their reactivity, the alkaline earth metal bis[bis(trimethylsilyl)amides] are valuable synthons to incorporate the metal atoms in numerous molecules. The easy access of these …
Number of citations: 87 www.sciencedirect.com
RNR Broomhall-Dillard, RG Gordon… - MRS Online Proceedings …, 1999 - Springer
The first volatile, liquid compounds of alkali metals were synthesized and used for the CVD of materials containing alkali metals. Amides of the type MNR 1 (SiMe 2 R 2 ) and MN(SiMe 2 …
Number of citations: 1 link.springer.com

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